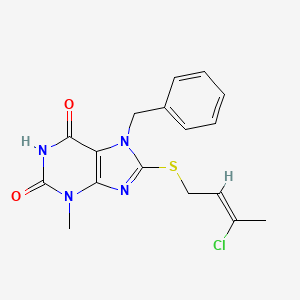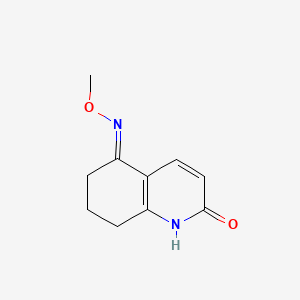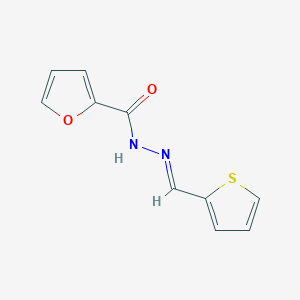
7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ベンジル-8-(3-クロロ-ブト-2-エニルスルファニル)-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオン: は、プリンファミリーに属する複雑な有機化合物です。この化合物は、ベンジル基、クロロ-ブト-エニルスルファニル基、およびプリン環に結合したメチル基を含む独自の構造が特徴です。プリン環は、さまざまな生物学的プロセスにおいて重要なヘテロ環式芳香族有機化合物です。
2. 製法
合成経路と反応条件
7-ベンジル-8-(3-クロロ-ブト-2-エニルスルファニル)-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つには、以下が含まれます。
プリン環の形成: プリン環は、酸性または塩基性条件下で、ホルムアミドとさまざまなアルデヒドおよびケトンの縮合によって合成できます。
ベンジル基の導入: ベンジル基は、ベンジルクロリドとルイス酸触媒(塩化アルミニウムなど)を用いたフリーデル・クラフツアルキル化反応によって導入できます。
クロロ-ブト-エニルスルファニル基の付加: このステップでは、プリン誘導体が、水素化ナトリウムなどの塩基の存在下で、3-クロロ-ブト-2-エニルスルファニルクロリドと反応する求核置換反応が含まれます。
メチル化: 最後のステップでは、ヨウ化メチルと炭酸カリウムなどの強塩基を使用して、プリン環をメチル化します。
工業生産方法
この化合物の工業生産では、同様の合成経路が使用される場合がありますが、大規模生産に合わせて最適化されています。これには、連続フローリアクター、自動合成、クロマトグラフィーや結晶化などの精製技術の使用が含まれ、高収率と高純度が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through the condensation of formamide with various aldehydes and ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Chloro-but-enylsulfanyl Group: This step involves the nucleophilic substitution reaction where the purine derivative reacts with 3-chloro-but-2-enylsulfanyl chloride in the presence of a base like sodium hydride.
Methylation: The final step involves the methylation of the purine ring using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子上での酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、ブト-エニルスルファニル基の二重結合で起こり、単結合に変換されます。
置換: ブト-エニルスルファニル鎖のクロロ基は、アミンやチオールなどのさまざまな求核試薬で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アジ化ナトリウムまたはチオシアン酸カリウムなどの求核試薬は、穏やかな条件下で使用できます。
生成する主な生成物
酸化: スルホキシドまたはスルホン。
還元: 飽和ブト-エニルスルファニル誘導体。
置換: 使用した求核試薬に応じて、さまざまな置換されたプリン誘導体。
4. 科学研究における用途
7-ベンジル-8-(3-クロロ-ブト-2-エニルスルファニル)-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオン: は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 核酸やタンパク質との潜在的な相互作用について研究されています。
医学: 抗ウイルスおよび抗がん活性など、潜在的な治療特性について調査されています。
産業: 新規材料の開発や医薬品の合成における前駆体として利用されています。
科学的研究の応用
7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
この化合物の作用機序には、さまざまな分子標的との相互作用が含まれます。
分子標的: 核酸に結合して、DNAやRNAの合成を阻害する可能性があります。プリン代謝に関与する酵素と相互作用する可能性もあります。
関連する経路: この化合物は、プリン生合成経路の重要な酵素を阻害し、急速に分裂する細胞に対して抗増殖効果をもたらす可能性があります。
類似化合物との比較
類似化合物
7-ベンジル-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオン: クロロ-ブト-エニルスルファニル基がありません。
8-(3-クロロ-ブト-2-エニルスルファニル)-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオン: ベンジル基がありません。
7-ベンジル-8-(ブト-2-エニルスルファニル)-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオン: クロロ基がありません。
独自性
7-ベンジル-8-(3-クロロ-ブト-2-エニルスルファニル)-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオン には、ベンジル基とクロロ-ブト-エニルスルファニル基の両方が存在するため、独自性があります。これらの官能基は、この化合物の独特な化学反応性と潜在的な生物活性に貢献し、類似の化合物とは異なります。
特性
分子式 |
C17H17ClN4O2S |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
7-benzyl-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O2S/c1-11(18)8-9-25-17-19-14-13(15(23)20-16(24)21(14)2)22(17)10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b11-8- |
InChIキー |
DLMIPWXQBRRCMW-FLIBITNWSA-N |
異性体SMILES |
C/C(=C/CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C)/Cl |
正規SMILES |
CC(=CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)

![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)

![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)

![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
